
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the anthraquinone derivative, followed by the diazotization of an aromatic amine. The diazonium salt formed is then coupled with a naphthol derivative under controlled pH conditions to form the azo compound. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves automated control of reaction parameters, such as temperature, pressure, and flow rates, to optimize the synthesis and minimize by-products. The final product is purified using techniques like crystallization, filtration, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance pigments for plastics, coatings, and inks.
Wirkmechanismus
The mechanism of action of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with molecular targets through various pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Staining: Binds to specific cellular components, allowing for their visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-N-(1,1-dimethylethyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
72845-91-1 |
|---|---|
Molekularformel |
C31H19N3O4 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
4-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H19N3O4/c35-28-21-13-6-7-14-22(21)29(36)26-23(28)15-8-16-25(26)33-34-27-20-12-5-4-9-18(20)17-24(30(27)37)31(38)32-19-10-2-1-3-11-19/h1-17,37H,(H,32,38) |
InChI-Schlüssel |
PGNMEOJOGNIVGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


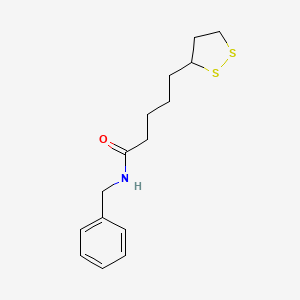
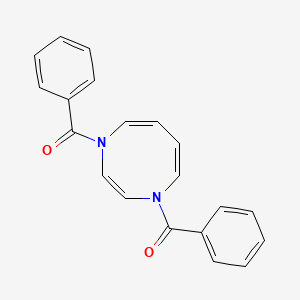

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

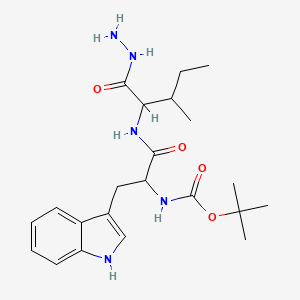

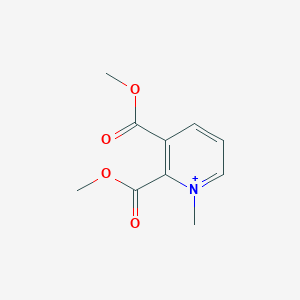
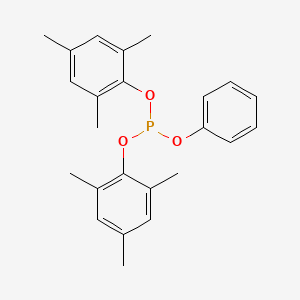
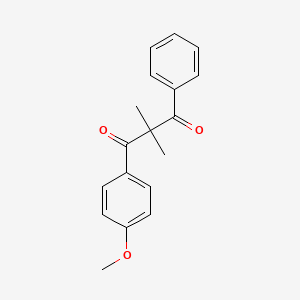

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

